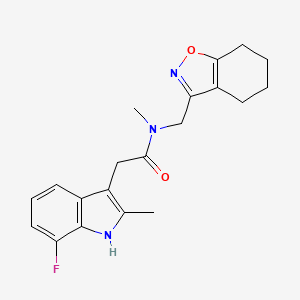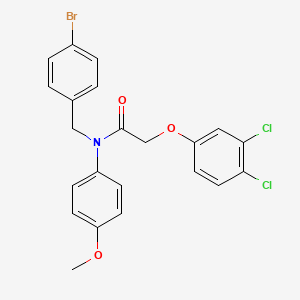
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole has several potential applications in scientific research. One of the primary applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been shown to have potent activity against certain types of cancer, and its mechanism of action has been studied extensively. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as topoisomerase II and HDAC6, which are involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and cell cycle arrest, ultimately resulting in cell death. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, it has been shown to modulate the immune response, which could be beneficial in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole in lab experiments is its potent activity against certain types of cancer. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new cancer therapies. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole. One of the primary directions is the development of new drugs based on this compound. This could involve modifications of the chemical structure to improve its potency and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as biochemistry and medicinal chemistry. Finally, more research is needed to explore the potential side effects of this compound and its safety profile in humans.
Métodos De Síntesis
The synthesis of 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole has been achieved using various methods. One of the most widely used methods involves the reaction of 2-(2-methylpyrimidin-5-yl)-1H-benzimidazole with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Propiedades
IUPAC Name |
1-methyl-2-(2-methylpyrimidin-5-yl)-5-pyrrolidin-1-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-12-18-10-13(11-19-12)17-20-15-9-14(5-6-16(15)21(17)2)25(23,24)22-7-3-4-8-22/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUFDJWGWRSXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=NC3=C(N2C)C=CC(=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)
![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)
![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)

![5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5599298.png)
![methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5599302.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)

![8-fluoro-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5599319.png)